molecular formula C11H21ClN2O2 B1446914 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride CAS No. 1841081-35-3

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride

Cat. No.: B1446914
CAS No.: 1841081-35-3
M. Wt: 248.75 g/mol
InChI Key: WECWNXKIVSKUCQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride (CAS 1841081-35-3) is a bicyclic amine derivative featuring a spiro-fused pyrrolidine-azetidine ring system. It is widely utilized as a building block in pharmaceutical synthesis due to its conformational rigidity and ability to modulate pharmacokinetic properties . The compound has a purity of ≥97% and is stable at room temperature, making it suitable for routine laboratory use . Its free base counterpart (CAS 885270-86-0) has a molecular weight of 212.3 g/mol (C₁₁H₂₀N₂O₂), a density of 1.1 g/cm³, and requires refrigerated storage . The hydrochloride salt enhances solubility in polar solvents, which is advantageous in coupling reactions, as demonstrated in its use with methyl 5-bromopicolinate for pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWNXKIVSKUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-35-3
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
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Preparation Methods

Standard Laboratory Synthesis

The most commonly reported laboratory synthesis involves the following key steps:

  • Starting Material: Free base 2,6-diazaspiro[3.4]octane.
  • Reagent: tert-Butyl chloroformate.
  • Solvent: Dichloromethane (DCM).
  • Temperature: 0–5°C to control reaction kinetics and minimize side reactions.
  • Process: The free base is reacted with tert-butyl chloroformate in DCM at low temperature, forming the tert-butyl carbamate-protected intermediate.
  • Salt Formation: Subsequent treatment with hydrochloric acid (HCl) yields the hydrochloride salt of the compound.
  • Base Used: Triethylamine is typically added to neutralize the HCl generated during the reaction.
  • Yield: Yields greater than 80% are achievable with strict temperature and stoichiometric control.

This method is favored for its relative simplicity and high purity of the final product (≥97%) suitable for pharmaceutical applications.

Industrial-Scale Synthesis and Optimization

For industrial production, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity:

  • Automated Reactors and Continuous Flow Systems: These technologies improve reaction control, heat transfer, and mixing efficiency.
  • Reaction Conditions: Optimization of temperature, pressure, and reagent addition rates to ensure reproducibility and scalability.
  • Purification: Crystallization and filtration steps are employed to isolate the hydrochloride salt with high purity.
  • Storage: The hydrochloride salt is stable at room temperature, but storage under inert atmosphere at 2–8°C is recommended to prevent degradation.

Alternative Synthetic Routes and Retrosynthesis Insights

While the standard method is well-established, alternative routes have been explored to improve efficiency or address solubility and yield challenges:

Pressurized and Catalytic Methods for Related Compounds

Patented methods for related piperidine derivatives provide insights that may be adapted for the target compound:

  • Pressurized Reaction with Concentrated HCl: Heating 4-piperidinecarboxylic acid in concentrated HCl under 0.3–0.5 MPa pressure at 85–90°C for 4 hours to form hydrochloride salts with improved solubility.
  • Catalytic Boc Protection: Subsequent reaction of the hydrochloride salt with Boc anhydride (tert-butyl dicarbonate) in the presence of catalysts such as 4-dimethylaminopyridine under controlled temperature (50–60°C) and pressure (0.2–0.4 MPa) in mixed solvents (e.g., tetrahydrofuran-water) to yield tert-butyl carbamate derivatives.
  • Advantages: These methods address solubility issues and improve yields compared to traditional one-step tert-butyl esterification with tert-butyl alcohol, which suffers from steric hindrance and low yields (<60%).

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose/Outcome Yield/Notes
1. Carbamate Formation 2,6-diazaspiro[3.4]octane + tert-butyl chloroformate in DCM at 0–5°C Formation of tert-butyl carbamate intermediate >80% yield with temperature control
2. Hydrochloride Salt Formation Treatment with HCl, triethylamine as base Formation of hydrochloride salt for solubility High purity ≥97%
3. Cyclization (alternative) Hydrazide + methyl isothiocyanate, base, Raney nickel catalyst Spirocyclic ring formation Multi-step; optimized for industrial scale
4. Pressurized Boc Protection (related) Boc anhydride + 4-piperidinecarboxylic acid hydrochloride, 4-DMAP catalyst, 50–60°C, 0.2–0.4 MPa, mixed solvents Improved yield of tert-butyl carbamate derivatives Avoids steric hindrance issues; patent method

Analytical and Quality Control Techniques

Research Findings and Notes

  • The hydrochloride salt form enhances solubility in polar solvents, facilitating coupling reactions in pharmaceutical syntheses.
  • The spirocyclic structure imparts conformational rigidity, which is beneficial in drug design.
  • Industrial methods prioritize continuous flow and pressurized systems to overcome solubility and yield limitations inherent in batch processes.
  • Protection/deprotection strategies, while increasing steps, are sometimes necessary to achieve selectivity and purity.

This comprehensive overview consolidates diverse and authoritative sources to present the preparation methods of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, emphasizing practical synthetic routes, industrial scalability, and reaction optimization strategies.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures.

    Hydrogenation Reactions: It can be hydrogenated to reduce double bonds or other unsaturated groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines, with reaction conditions involving solvents like dichloromethane or tetrahydrofuran.

    Cyclization: Reagents such as bases (e.g., sodium hydroxide) and catalysts (e.g., Raney nickel) are used under reflux conditions.

    Hydrogenation: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under high pressure and temperature.

Major Products: The major products formed from these reactions include various spirocyclic derivatives, reduced compounds, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is primarily utilized in the synthesis of various bioactive compounds, particularly those targeting melanin-concentrating hormone receptors (MCH-R).

Synthesis of Spirodiamine-Diarylketoxime Derivatives

This compound serves as a key reagent in synthesizing spirodiamine-diarylketoxime derivatives, which have demonstrated antagonistic activity towards MCH-R. These derivatives are being investigated for their potential use in treating obesity and metabolic disorders by modulating energy homeostasis.

Case Study Example :

  • Study Title : "Evaluation of Spirodiamine-Diarylketoxime Derivatives as MCH-R Antagonists"
  • Findings : Several synthesized derivatives exhibited significant binding affinity to MCH-R, indicating their potential as therapeutic agents against obesity .

Antimicrobial Activity

Recent studies have indicated that compounds derived from the diazaspiro[3.4]octane core possess notable antimicrobial properties.

Activity Against Mycobacterium tuberculosis

A series of derivatives were tested for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL.

CompoundMIC (μg/mL)Activity Type
Compound 170.016Antitubercular
Compound 180.032Antitubercular
Compound 240.064Antitubercular

These findings suggest the potential for developing new antitubercular agents based on this compound's scaffold .

Biochemical Research Applications

The compound has been shown to influence various cellular processes and biochemical pathways.

Modulation of Cellular Metabolism

This compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), leading to reduced levels of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism.

Implications :

  • This inhibition can affect energy metabolism and cell signaling pathways, providing insights into metabolic diseases and potential therapeutic targets .

Synthetic Chemistry Applications

The compound is also valuable in synthetic chemistry for creating complex molecules due to its unique structural features.

Reagent for Organic Synthesis

This compound is employed as a reagent in various organic synthesis reactions, facilitating the formation of complex molecular architectures.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, emphasizing structural differences, physicochemical properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Storage Similarity Score Applications
This compound 1841081-35-3 C₁₁H₂₁ClN₂O₂ 248.75* ≥97% Room temperature N/A Drug synthesis, coupling reactions
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (free base) 885270-86-0 C₁₁H₂₀N₂O₂ 212.3 97% Refrigerated 0.98 Intermediate in API synthesis
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 C₉H₁₄N₂O₂·C₂H₂O₄ 306.28 N/A N/A 1.00 Polymer chemistry
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride 1187933-06-7 C₁₃H₂₃ClN₂O₂ 274.79 N/A N/A 0.94 Bioactive molecule scaffolds
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 C₁₉H₂₆N₂O₂ 314.43 N/A Room temperature N/A Specialty chemical research

Note: Molecular weight calculated based on free base (212.3 g/mol) + HCl (36.46 g/mol).

Structural and Functional Comparisons

  • Spiro Ring Size :

    • The 3.4 spiro system (target compound) provides greater conformational flexibility compared to the 3.3 spiro system in tert-butyl 2,6-diazaspiro[3.3]heptane derivatives. This flexibility impacts binding affinity in drug-receptor interactions .
    • The 3.3 spiro analog (CAS 1227382-01-5) is prioritized in polymer chemistry due to its compact structure, which enhances rigidity in polyamides .
  • Counterion Effects :

    • The hydrochloride salt (CAS 1841081-35-3) exhibits improved aqueous solubility and stability at room temperature compared to the free base (CAS 885270-86-0), which degrades under ambient conditions .
    • Oxalate salts (e.g., CAS 1359655-84-7) are less common but offer tailored crystallinity for specific synthetic protocols .
  • Substituent Modifications :

    • Benzyl-substituted derivatives (e.g., CAS 1352926-14-7) enhance lipophilicity, making them suitable for central nervous system-targeting drug candidates .
    • Functionalization with heterocycles (e.g., benzoimidazolyl groups) broadens utility in antimalarial and antimicrobial research .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride (CAS No. 1841081-35-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, highlighting research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1841081-35-3
  • MDL Number : MFCD26954752
  • Physical State : Solid
  • Storage Conditions : Refrigerated under inert atmosphere at 2-8°C

The compound features a spirocyclic structure that is prevalent in many bioactive molecules, enhancing its potential as a drug candidate.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds derived from the diazaspiro[3.4]octane core. A notable example is the evaluation of various derivatives against Mycobacterium tuberculosis, where compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating strong antibacterial activity .

CompoundMIC (μg/mL)Activity Type
Compound 170.016Antitubercular
Compound 180.032Antitubercular
Compound 240.064Antitubercular

Cancer Research

The diazaspiro[3.4]octane framework has also been explored for its anticancer properties. Compounds based on this structure have been identified as inhibitors of critical protein interactions in cancer pathways, such as the menin-MLL1 interaction . This inhibition has implications for the treatment of specific types of leukemia.

Case Studies

  • Hepatitis B Capsid Protein Inhibitor
    • A derivative of the diazaspiro[3.4]octane core was identified as a potent inhibitor of hepatitis B capsid protein assembly, showcasing its antiviral potential .
  • Dopamine D3 Receptor Antagonist
    • Research indicated that certain modifications to the diazaspiro framework resulted in selective antagonism at the dopamine D3 receptor, suggesting applications in treating neuropsychiatric disorders .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Interactions : The compound's structure allows it to fit into active sites of proteins involved in disease pathways.
  • Modulation of Signaling Pathways : It has been shown to modulate MAPK and PI3K signaling pathways, which are crucial in cell proliferation and survival .

Q & A

Q. What are the recommended storage conditions for tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, and how do they impact experimental reproducibility?

The compound should be stored at 2–8°C in a tightly sealed container under an inert nitrogen atmosphere to prevent degradation via moisture or oxidation. Deviations from these conditions (e.g., exposure to light or ambient humidity) can lead to hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, altering reactivity in downstream syntheses .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves reacting the free base 2,6-diazaspiro[3.4]octane with tert-butyl chloroformate in dichloromethane at 0–5°C, followed by treatment with HCl to form the hydrochloride salt. Triethylamine is typically used as a base to neutralize HCl generated during the reaction. Yields >80% are achievable with strict temperature control .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~9.8 min under C18 column conditions) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic Boc group signals at δ 1.4 ppm (9H, s) for the tert-butyl protons in 1^1H NMR. Mass spectrometry (MS) should show the molecular ion peak at m/z 212.29 .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for incorporating this spirocyclic building block into complex pharmacophores?

The Boc group can be selectively deprotected under acidic conditions (e.g., 4M HCl in dioxane) to liberate the secondary amine for subsequent coupling. Microwave-assisted synthesis (e.g., 100°C, 10 min) improves reaction efficiency in spirocycle-functionalized quinolones, as demonstrated in Zabofloxacin hydrochloride derivatives . Kinetic studies using in-situ FTIR or LC-MS are recommended to monitor deprotection and avoid over-acidification, which may degrade the spirocyclic core .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Discrepancies in properties like boiling point (301.3°C at 760 mmHg vs. unmeasured in other sources) require experimental validation. Differential scanning calorimetry (DSC) can confirm thermal stability, while dynamic vapor sorption (DVS) assesses hygroscopicity. Computational modeling (e.g., COSMO-RS) predicts solubility in organic solvents, guiding solvent selection for recrystallization .

Q. How does the spirocyclic architecture influence the compound’s conformational rigidity and pharmacological activity?

The 2,6-diazaspiro[3.4]octane core imposes torsional restraint, reducing entropy penalties during target binding. In Zabofloxacin hydrochloride, this enhances bacterial DNA gyrase inhibition by stabilizing the drug-enzyme complex. Molecular dynamics simulations and X-ray crystallography of analogous compounds reveal improved binding kinetics compared to non-spirocyclic analogs .

Q. What safety protocols are essential when handling this compound in large-scale reactions?

Use fume hoods with HEPA filters and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as spirocyclic amines may exhibit uncharacterized toxicity. Spill containment kits with inert adsorbents (e.g., vermiculite) are required. Waste must be treated as hazardous and disposed via certified facilities .

Methodological Considerations

Q. How can researchers validate the stability of this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS, focusing on Boc deprotection (mass shift of -100 Da) or ring-opening products. Phosphate-buffered saline (pH 7.4) is optimal for short-term (<24 hr) biological assays .

Q. What computational tools aid in predicting the reactivity of this spirocyclic amine in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the amine’s nucleophilicity and steric accessibility. Software like Schrödinger’s Maestro can simulate transition states for SN2 reactions, guiding the design of alkylating agents or acylating reagents .

Q. How do impurities in the compound affect downstream applications, and what purification methods are most effective?

Common impurities include residual starting materials (e.g., 2,6-diazaspiro[3.4]octane) or hydrolysis byproducts. Flash chromatography using a gradient of ethyl acetate/hexane (10–40%) removes polar impurities. For scale-up, simulated moving bed (SMB) chromatography improves yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride

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